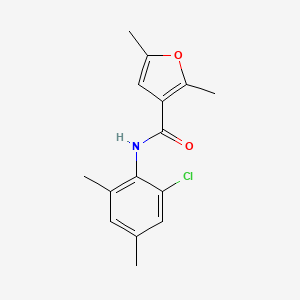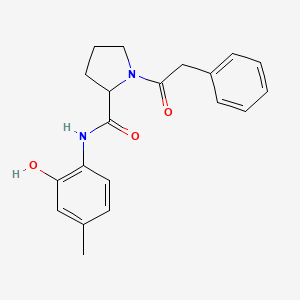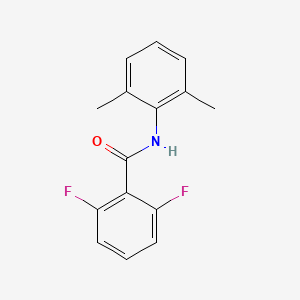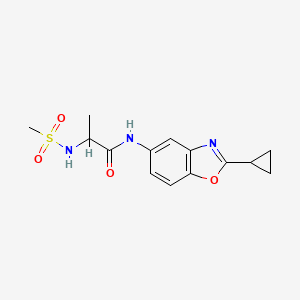
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as A-836,339, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of drugs known as cannabinoid receptor agonists and has been shown to have a range of biochemical and physiological effects.
作用机制
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a selective agonist of the CB2 cannabinoid receptor. This receptor is primarily expressed in immune cells and has been shown to play a role in inflammation and pain. Activation of the CB2 receptor by N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as reduce drug-seeking behavior in animal models of addiction. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have antioxidant properties, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is its selectivity for the CB2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide. One area of research is the development of more potent and selective CB2 receptor agonists. Another area of research is the development of novel drug delivery systems that can improve the pharmacokinetics of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide. Additionally, further research is needed to fully understand the potential therapeutic applications of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide in the treatment of pain, addiction, and neurodegenerative diseases.
合成方法
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is a complex process that involves several steps. The first step is the preparation of 2,5-dimethylfuran-3-carboxylic acid. This is achieved by reacting 2,5-dimethylfuran with potassium permanganate in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride.
The next step is the preparation of 2-chloro-4,6-dimethylphenylamine. This is achieved by reacting 2-chloro-4,6-dimethylphenylacetonitrile with lithium aluminum hydride in the presence of ether. The resulting product is then treated with hydrochloric acid to form the corresponding amine.
Finally, the amine is reacted with the acid chloride to form the desired product, N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide.
科学研究应用
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of pain management. Studies have shown that N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has potent analgesic effects and may be useful in the treatment of chronic pain.
Another area of research has been in the field of addiction. N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
属性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-8-5-9(2)14(13(16)6-8)17-15(18)12-7-10(3)19-11(12)4/h5-7H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVRUPKGPJSRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(OC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)

![4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)

![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)
![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)

![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)

